1-Tert-butyl-2-chloro-1H-imidazole

Description

Introduction

Structural Classification and Chemical Identity

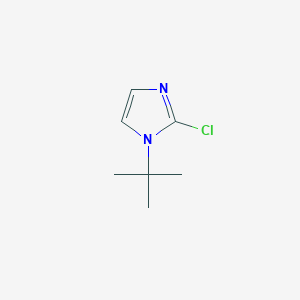

1-Tert-Butyl-2-chloro-1H-imidazole belongs to the imidazole class of heterocycles, featuring a bicyclic structure with nitrogen atoms at positions 1 and 3. The molecular formula C₇H₁₁ClN₂ (molecular weight: 158.63 g/mol) includes:

- A tert-butyl group (-C(CH₃)₃) at position 1, imparting steric bulk and lipophilicity.

- A chlorine atom at position 2, enhancing electrophilic substitution reactivity.

The compound exhibits tautomerism due to the mobility of the hydrogen atom between the two nitrogen centers, though the 1H-tautomer dominates in most conditions. Spectroscopic characterization confirms its structure:

- NMR : Distinct signals for tert-butyl protons (δ ~1.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm).

- IR : Stretching vibrations for C-Cl (550–600 cm⁻¹) and C=N (1600–1650 cm⁻¹).

Table 1: Key Structural and Spectral Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁ClN₂ | |

| IUPAC Name | 1-tert-Butyl-2-chloroimidazole | |

| SMILES | CC(C)(C)N1C=CN=C1Cl | |

| NMR (¹H) | δ 1.5 (s, 9H), 7.2–7 |

Propriétés

IUPAC Name |

1-tert-butyl-2-chloroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGALHYIWAIAMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653273 | |

| Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053655-54-1 | |

| Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of 1-Tert-butylimidazole Using N-Chlorosuccinimide

- The primary and most reported synthesis route involves the chlorination of 1-tert-butylimidazole using N-chlorosuccinimide (NCS) as the chlorinating agent.

- The reaction typically takes place in an inert solvent such as hexahydrotoluene.

- The mixture is refluxed for several hours to ensure complete chlorination at the 2-position of the imidazole ring.

- After reaction completion, the product is isolated by extraction and purified through crystallization.

$$

\text{1-tert-butylimidazole} + \text{N-chlorosuccinimide} \xrightarrow[\text{reflux}]{\text{hexahydrotoluene}} \text{1-tert-butyl-2-chloro-1H-imidazole}

$$

| Parameter | Details |

|---|---|

| Starting material | 1-tert-butylimidazole |

| Chlorinating agent | N-chlorosuccinimide (NCS) |

| Solvent | Hexahydrotoluene |

| Temperature | Reflux (~110°C) |

| Reaction time | Several hours (typically 4-6 h) |

| Purification | Extraction, crystallization |

| Yield | High (exact yield varies by study) |

- This method is favored for its simplicity and the availability of starting materials.

- The reaction is regioselective for the 2-position chlorination due to the electronic nature of the imidazole ring.

- Purity of the product is generally high after crystallization.

Research Findings and Data Summary

The most authoritative data on the preparation of this compound come from commercial chemical suppliers and synthetic organic chemistry literature focused on heterocyclic chlorination.

| Aspect | Details/Findings |

|---|---|

| Reaction selectivity | Chlorination occurs selectively at the 2-position of the imidazole ring due to electronic effects. |

| Reaction conditions | Reflux in hexahydrotoluene with NCS provides optimal conditions for yield and purity. |

| Product purification | Extraction followed by crystallization yields high-purity product suitable for further applications. |

| Yield and scalability | High yields reported; method scalable for industrial synthesis. |

| Safety and handling | NCS is a safer chlorinating agent compared to elemental chlorine; however, proper precautions required. |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 1-tert-butylimidazole + N-chlorosuccinimide in hexahydrotoluene | Chlorination at 2-position of imidazole ring |

| 2 | Reflux for several hours | Complete reaction |

| 3 | Extraction with suitable solvents | Isolation of crude product |

| 4 | Crystallization | Purification to obtain high-purity this compound |

Analyse Des Réactions Chimiques

Types of Reactions: 1-Tert-butyl-2-chloro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield derivatives like 1-tert-butyl-2-azido-1H-imidazole or 1-tert-butyl-2-thio-1H-imidazole.

- Oxidation and reduction reactions modify the imidazole ring, leading to various oxidized or reduced imidazole derivatives .

Applications De Recherche Scientifique

Organic Synthesis

1-Tert-butyl-2-chloro-1H-imidazole serves as a versatile building block in organic synthesis. It can participate in various reactions such as:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction : The imidazole ring can undergo modifications leading to various derivatives .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Investigated for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : It interacts with cytochrome P450 enzymes, influencing drug metabolism pathways .

Medicinal Chemistry

In drug development, this compound has been explored for:

- Designing Enzyme Inhibitors : Its structural features allow it to act as a scaffold for creating inhibitors targeting specific enzymes involved in disease processes.

- Potential Therapeutics : Studies are ongoing to evaluate its efficacy in treating conditions influenced by enzyme activity .

Agrochemicals

The compound is utilized in the formulation of agrochemicals, contributing to the development of:

- Pesticides and Herbicides : Its reactivity allows for modifications that enhance the effectiveness of agricultural chemicals .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and cytochrome P450 enzymes revealed that it could modulate enzyme activity, impacting drug metabolism significantly. This finding underscores its relevance in pharmacokinetics.

Mécanisme D'action

The mechanism of action of 1-Tert-butyl-2-chloro-1H-imidazole involves its interaction with specific molecular targets. The chlorine atom and tert-butyl group influence its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Features

Key Comparisons:

- Dihedral Angles : The tert-butyl group in position 1 (as in tert-butyl 2-(1H-imidazol-1-yl)acetate) creates a significant dihedral angle (~80.54°) between the imidazole ring and adjacent functional groups, reducing conjugation and altering reactivity . For this compound, steric effects from both substituents likely distort the imidazole plane, though specific crystallographic data are unavailable in the provided evidence.

- Crystal Packing : Unlike imidazole derivatives with hydrogen-bonding groups (e.g., carbonyls in tert-butyl acetate analogs), the chlorine in this compound may participate in weaker halogen bonds or van der Waals interactions, leading to less dense packing compared to hydrogen-bonded systems .

Reactivity and Functionalization

- Chlorine Reactivity: The 2-chloro substituent in this compound is a superior leaving group compared to esters or amides in compounds like 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole ({29}). This makes it more reactive in nucleophilic aromatic substitution (NAS) or cross-coupling reactions .

- Steric Effects: The tert-butyl group at position 1 hinders electrophilic substitution at adjacent positions (e.g., 3- or 5-positions), unlike derivatives with substituents at positions 4 or 5 (e.g., 5{29}–5{33} in ), where steric shielding is less pronounced .

Physicochemical Properties

| Property | This compound | tert-Butyl 2-(1H-imidazol-1-yl)acetate | 1-Dodecyl-1H-benzimidazol-2(3H)-one |

|---|---|---|---|

| Solubility | Low in water; high in organic solvents | Moderate in polar aprotic solvents | Low solubility due to long alkyl chain |

| Melting Point | Likely lower due to hindered packing | 123–125°C (reported) | Increases with alkyl chain length |

| Hydrophobicity (LogP) | High (tert-butyl + Cl) | Moderate (ester group) | Very high (dodecyl chain) |

- The tert-butyl group increases hydrophobicity, but the chlorine atom adds polarity, creating a balance distinct from purely nonpolar (e.g., dodecyl-substituted benzimidazolones) or polar (e.g., ester-containing) analogs .

Activité Biologique

1-Tert-butyl-2-chloro-1H-imidazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

Overview of the Compound

This compound features a tert-butyl group at the first position and a chlorine atom at the second position of the imidazole ring. This unique structure contributes to its reactivity and interaction with biological targets, making it a significant compound in both synthetic and medicinal chemistry.

Interaction with Enzymes

The compound interacts with various enzymes, notably cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity, thereby influencing metabolic pathways. For instance, studies have shown that this compound can inhibit specific kinases involved in cell signaling, affecting cellular processes such as proliferation and apoptosis.

Modulation of Signaling Pathways

The compound has been observed to modulate key signaling pathways, including the MAPK/ERK pathway. This pathway is crucial for cell growth and differentiation, and alterations in its activity can lead to significant biological effects. Additionally, it can influence gene expression related to oxidative stress responses and apoptosis, impacting overall cell survival.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example, flow cytometry analyses revealed that the compound accelerates apoptosis in MCF cell lines when administered at specific dosages . In animal models, it has been shown to suppress tumor growth effectively.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF | 25.72 ± 3.95 | Apoptosis induction |

| Study B | U87 | 45.2 | Cytotoxicity |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential candidate for developing new antimicrobial agents .

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may enhance metabolic activity and reduce oxidative stress, while higher doses can lead to toxicity, including liver damage. This highlights the importance of determining an optimal dosage range for therapeutic applications.

Metabolic Pathways

The compound is involved in several metabolic pathways, influencing the metabolism of fatty acids and amino acids. Its interactions with cytochrome P450 enzymes are particularly significant for understanding its biotransformation and elimination from biological systems.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer effects on tumor-bearing mice, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. The study emphasized the compound's potential as a therapeutic agent against specific cancer types.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's activity against drug-resistant strains of bacteria. The results demonstrated significant antimicrobial effects at low concentrations, suggesting its utility in addressing antibiotic resistance issues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-tert-butyl-2-chloro-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of tert-butyl-substituted imidazoles typically involves nucleophilic substitution or condensation reactions. For example, tert-butyl groups can be introduced via alkylation of imidazole precursors using tert-butyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF or ethanol). Evidence from analogous compounds (e.g., benzimidazolium salts) suggests that prolonged reflux (16–48 hours) at 70–80°C in degassed solvents like DMF improves yields (50–89%) by minimizing side reactions . Reaction monitoring via TLC and purification via column chromatography or recrystallization are critical for isolating the desired product .

Q. How can spectroscopic techniques (NMR, IR, HRMS) reliably characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3–1.5 ppm (¹H) and ~29–31 ppm (¹³C). The chloro substituent deshields adjacent protons, shifting imidazole ring protons to 7.0–8.5 ppm .

- IR : Stretching vibrations for C-Cl bonds appear at ~550–650 cm⁻¹, while tert-butyl C-H vibrations occur at ~2900–3000 cm⁻¹ .

- HRMS : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., C₇H₁₁ClN₂ requires m/z 158.0609) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for tert-butyl-substituted imidazoles, and how can software like SHELX or ORTEP-3 address them?

- Methodological Answer : Bulky tert-butyl groups often induce disorder in crystal structures, complicating refinement. SHELXL (part of the SHELX suite) is optimized for small-molecule refinement, allowing anisotropic displacement parameters and twinning corrections. ORTEP-3 aids in visualizing disordered regions and hydrogen-bonding networks via its graphical interface . For example, a study on 1-[(2S)-1-chloro-3-phenylpropan-2-yl]-2,4,5-triphenyl-1H-imidazole achieved an R factor of 0.045 using SHELXL, highlighting its precision for sterically hindered compounds .

Q. How do computational methods (DFT, molecular docking) predict the reactivity and intermolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. For instance, the chloro substituent’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity in cross-coupling reactions. Molecular docking studies (e.g., with enzymes like cytochrome P450) predict binding affinities by analyzing hydrogen bonds and π-π interactions involving the imidazole ring .

Q. What experimental strategies resolve contradictions between spectroscopic data and computational predictions for imidazole derivatives?

- Methodological Answer : Discrepancies between NMR chemical shifts (experimental) and DFT-calculated shifts may arise from solvent effects or conformational flexibility. To address this:

- Perform NMR in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.

- Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.